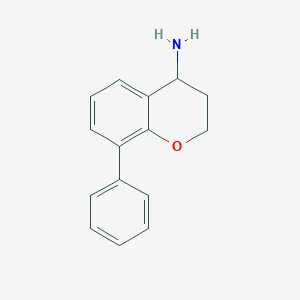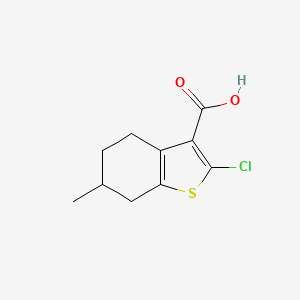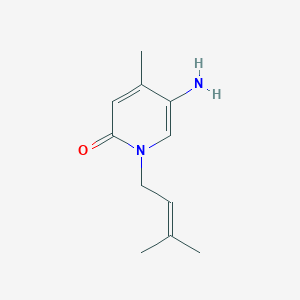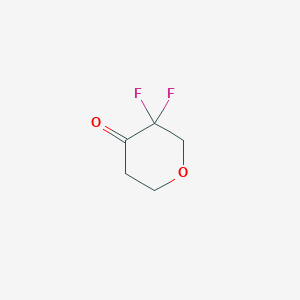
3,3-Difluorooxan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluorooxan-4-one is a fluorinated organic compound with the molecular formula C5H6F2O2 It is a derivative of oxan-4-one, where two hydrogen atoms are replaced by fluorine atoms at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluorooxan-4-one typically involves the fluorination of oxan-4-one derivatives. One common method is the reaction of oxan-4-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorinating agents and catalysts can further optimize the reaction conditions, making the process more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluorooxan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into difluorinated alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions include difluorinated carboxylic acids, alcohols, and substituted oxan-4-one derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3-Difluorooxan-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to enhance the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the development of advanced materials, such as fluorinated polymers and coatings, due to its unique chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3,3-Difluorooxan-4-one involves its interaction with various molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes and receptors, potentially leading to inhibitory or modulatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluorooxan-2-one: Another difluorinated oxanone with fluorine atoms at different positions.
3,3-Difluorotetrahydrofuran: A difluorinated derivative of tetrahydrofuran.
3,3-Difluoropiperidin-4-one: A difluorinated piperidine derivative.
Uniqueness
3,3-Difluorooxan-4-one is unique due to its specific substitution pattern, which imparts distinct chemical properties compared to other difluorinated compounds
Properties
Molecular Formula |
C5H6F2O2 |
|---|---|
Molecular Weight |
136.10 g/mol |
IUPAC Name |
3,3-difluorooxan-4-one |
InChI |
InChI=1S/C5H6F2O2/c6-5(7)3-9-2-1-4(5)8/h1-3H2 |
InChI Key |
OIDITBOXARRRBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


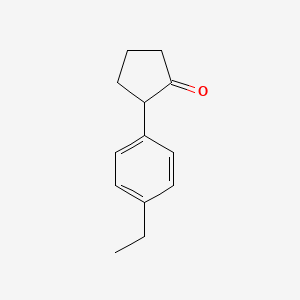
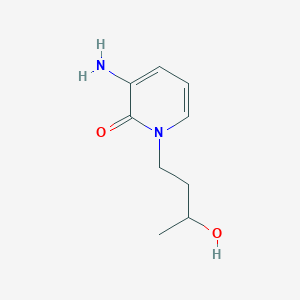
![5-Amino-3-bromo-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13068049.png)
![Ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13068051.png)
![(1S)-2-Amino-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13068058.png)
![7-Cyclopropyl-3-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068067.png)
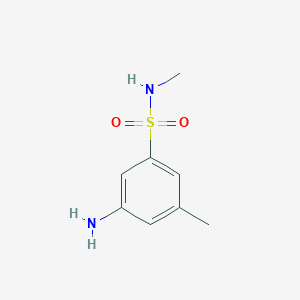
![2-[Amino(cyclopropyl)methyl]-4-tert-butylphenol](/img/structure/B13068095.png)

![6-(2-hydroxyethyl)-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068107.png)
